molecular formula C7H2BrClFNS B2521364 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole CAS No. 1812890-12-2

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole

Cat. No.: B2521364
CAS No.: 1812890-12-2
M. Wt: 266.51
InChI Key: UGCSTPXIODRBMO-UHFFFAOYSA-N
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Description

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole typically involves the halogenation of 2-chlorobenzothiazoleOne common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-5-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-chlorobenzothiazole
  • 5-bromo-2-chloro-6-fluoro-1,3-benzothiazole
  • 2-chlorobenzothiazole

Uniqueness

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole is unique due to the specific arrangement of halogen atoms on the benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNS/c8-3-1-6-5(2-4(3)10)11-7(9)12-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCSTPXIODRBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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